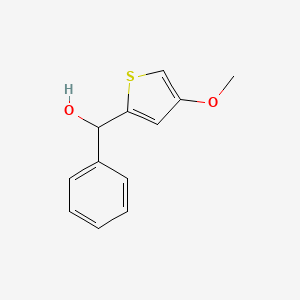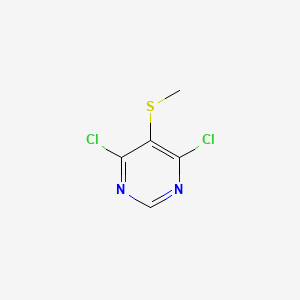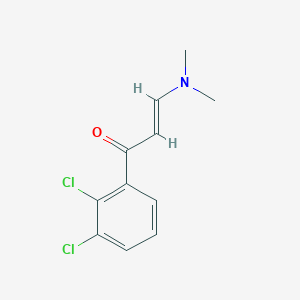
1-(2,3-Dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one is an organic compound characterized by the presence of dichlorophenyl and dimethylamino groups attached to a prop-2-en-1-one backbone
準備方法
The synthesis of 1-(2,3-Dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dichlorobenzaldehyde and dimethylamine.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Synthetic Route: The key step involves the condensation of 2,3-dichlorobenzaldehyde with dimethylamine in the presence of a base to form the desired product.
Industrial Production: On an industrial scale, the process may involve continuous flow reactors to ensure efficient mixing and reaction control, leading to higher yields and purity of the final product.
化学反応の分析
1-(2,3-Dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve solvents like ethanol or dichloromethane and may require heating or cooling to optimize reaction rates.
科学的研究の応用
1-(2,3-Dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: In industrial applications, it may be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 1-(2,3-Dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application and target. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways.
類似化合物との比較
1-(2,3-Dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one can be compared with other similar compounds:
Similar Compounds: Examples include 1-(2,4-Dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one and 1-(2,3-Dichlorophenyl)-3-(methylamino)prop-2-en-1-one.
Uniqueness: The presence of the 2,3-dichlorophenyl group and the dimethylamino group imparts unique chemical and biological properties, distinguishing it from other related compounds. These structural features may influence its reactivity, stability, and interaction with biological targets.
特性
分子式 |
C11H11Cl2NO |
|---|---|
分子量 |
244.11 g/mol |
IUPAC名 |
(E)-1-(2,3-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one |
InChI |
InChI=1S/C11H11Cl2NO/c1-14(2)7-6-10(15)8-4-3-5-9(12)11(8)13/h3-7H,1-2H3/b7-6+ |
InChIキー |
ASPVWVLUKZKZFH-VOTSOKGWSA-N |
異性体SMILES |
CN(C)/C=C/C(=O)C1=C(C(=CC=C1)Cl)Cl |
正規SMILES |
CN(C)C=CC(=O)C1=C(C(=CC=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[1-(2-Methylpropyl)piperidin-4-ylidene]acetic acid](/img/structure/B13083969.png)
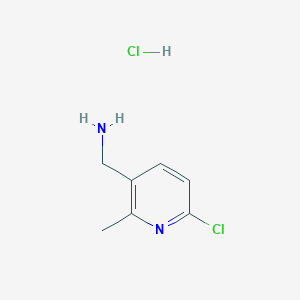
![4-(Di([1,1'-biphenyl]-4-yl)methyl)benzaldehyde](/img/structure/B13083979.png)
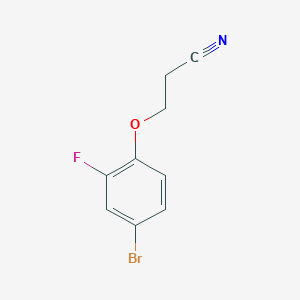
![(1-Methoxybutan-2-yl)[(4-methylphenyl)methyl]amine](/img/structure/B13083995.png)
![(1R,5S)-3,3-Diphenyl-8-azabicyclo[3.2.1]octanehydrochloride](/img/structure/B13084001.png)
![Butyl[1-(2-methylphenyl)ethyl]amine](/img/structure/B13084006.png)
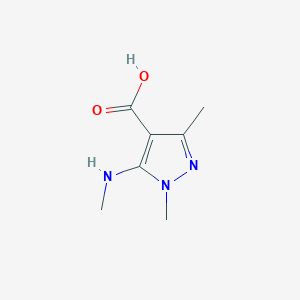
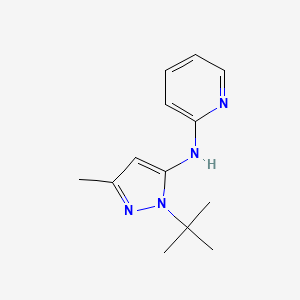
![N-[(2S)-1-[tert-butyl(dimethyl)silyl]oxybut-3-en-2-yl]-2-methylpropane-2-sulfinamide](/img/structure/B13084020.png)
